molecular formula C18H19N3O5S B3465079 methyl 2-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate

methyl 2-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate

Cat. No.: B3465079
M. Wt: 389.4 g/mol
InChI Key: YAVBEQLSMFYZLT-UHFFFAOYSA-N
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Description

Methyl 2-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrimidinyl group and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-pyrimidinylthiol with acetyl chloride to form an intermediate, which is then reacted with methyl 2-amino-3-hydroxybenzoate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. Solvents like acetone and acetonitrile are commonly used due to their high solubility properties .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Methyl 2-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of herbicides and pesticides.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of specific enzymes. For instance, in plants, it inhibits acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids. This inhibition leads to the cessation of cell division and ultimately plant death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate is unique due to its specific molecular structure, which allows for selective inhibition of enzymes. This selectivity makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 2-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-11-8-12(2)20-18(19-11)27-10-16(23)26-9-15(22)21-14-7-5-4-6-13(14)17(24)25-3/h4-8H,9-10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVBEQLSMFYZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)OCC(=O)NC2=CC=CC=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.